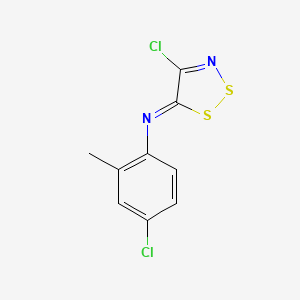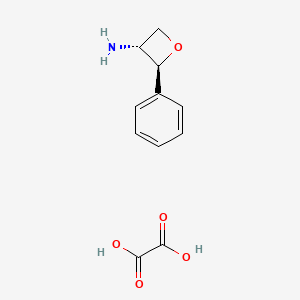![molecular formula C10H14O4 B2404409 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1888829-23-9](/img/structure/B2404409.png)
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, also known as MSHCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MSHCA is a spirocyclic compound that contains a unique spiro[3.3]heptane ring system, which makes it structurally distinct from other compounds.
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Chemistry, specifically in the creation of Metal-Organic Frameworks (MOFs) .
- Summary of the Application : “2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is examined as a non-aromatic terephthalic acid isostere for the first time . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates .
- Methods of Application or Experimental Procedures : The compound is used as a linker in the creation of MOFs. It bridges Yb-carboxylate chains in the structures of two new MOFs . One of the complexes is a co-ligand complex of the compound with trans-1,2-bis(4-pyridyl)ethene (bpe), which contains linear solvent channels despite fourfold interpenetration .
- Results or Outcomes : The use of “2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” in MOFs results in a surprisingly high thermal stability for a spirocyclic cyclobutane derivative . Although the framework does not retain its structure following evacuation, a clear difference is observed in the extended structure compared to the structurally related terephthalate species .
Eigenschaften
IUPAC Name |
2-methoxycarbonylspiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10(7(11)12)5-9(6-10)3-2-4-9/h2-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMXYFXCYSFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)
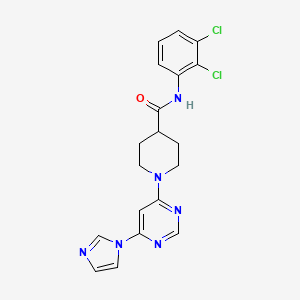
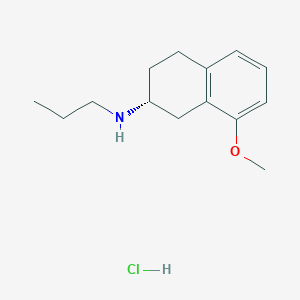

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

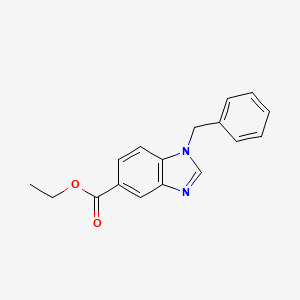
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
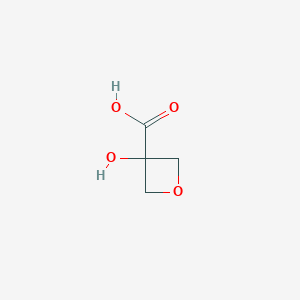
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
